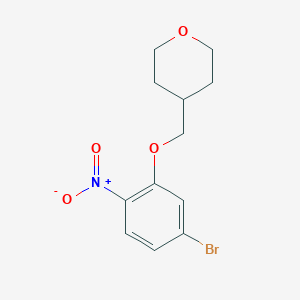

4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran

Vue d'ensemble

Description

The compound “4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran” is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound also contains a bromo and nitro group attached to a phenyl ring, which is further connected to the tetrahydropyran ring via a methylene (-CH2-) group.

Chemical Reactions Analysis

Tetrahydropyranyl ethers are known to be resilient to a variety of reactions . The presence of the bromo and nitro groups on the phenyl ring could make this compound susceptible to reactions typical of these groups, such as nucleophilic aromatic substitution or reduction of the nitro group.Applications De Recherche Scientifique

Synthesis of Pheromones

4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran has been used in the synthesis of pheromones. Specifically, it has been involved in the efficient synthesis of hexadecadienyl acetate and hexadecadienal, which are components of the female sex pheromones of Antheraea pernyi and A. polyphemus (Bestmann & Gunawardena, 1992) (Bestmann & Gunawardena, 1992).

Facilitation of Annulation Reactions

The compound is instrumental in annulation reactions. A study demonstrated its use in facilitating a [5+1] annulation reaction with C1 nucleophiles, leading to the synthesis of functionalized dihydropyrans (Zhong et al., 2020) (Zhong et al., 2020).

Prins Cyclization in Tetrahydropyranone Synthesis

It plays a role in Prins cyclization processes. Research has shown that tetrahydropyranones can be synthesized using a method that involves 4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran, achieving high diastereoselectivity (Bora et al., 2023) (Bora et al., 2023).

Formation of Nitro-allenyl-tetrahydropyrans

It has been used in the synthesis of nitro-allenyl-tetrahydropyrans through oxa-Michael addition/SN2′ substitution processes (Dumez, Faure, & Dulcere, 2001) (Dumez, Faure, & Dulcere, 2001).

Preparation of Tetrahydropyrans for Biological Screening

It has contributed to the synthesis of a diverse range of tetrahydropyrans for biological target screening. These compounds have been prepared via oxidative carbon-hydrogen bond activation and click chemistry (Zaware et al., 2011) (Zaware et al., 2011).

Nitration in Tetrahydropyran Synthesis

The compound is involved in the nitration processes of tetrahydropyrans, facilitating the production of various nitro-compounds (Sargsyan, Mkrtumyan, & Gevorkyan, 1987) (Sargsyan, Mkrtumyan, & Gevorkyan, 1987).

Conversion into Tetrahydropyran Derivatives

This chemical is used in converting bromo oxirane into tetrahydropyran derivatives, as demonstrated in the synthesis of compounds like rhopaloic acid A and hippospongic acid A (Tokumasu et al., 1997) (Tokumasu et al., 1997).

Mécanisme D'action

are a class of organic compounds that contain a six-membered ring with five carbon atoms and one oxygen atom . They are commonly used in organic synthesis, particularly as protecting groups for alcohols . The tetrahydropyran ring system is also the core of pyranose sugars, such as glucose .

The mechanism of action of a tetrahydropyran would depend on its specific functional groups and the biological system it interacts with. For example, in the case of ambruticins, a family of polyketide natural products that exhibit potent antifungal activity, the tetrahydropyran ring is formed via the AmbJ catalysed epoxidation of the unsaturated 3,5-dihydroxy acid, ambruticin J, followed by regioselective cyclisation to ambruticin F .

The pharmacokinetics of tetrahydropyrans would also depend on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can vary widely among different tetrahydropyrans .

Propriétés

IUPAC Name |

4-[(5-bromo-2-nitrophenoxy)methyl]oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4/c13-10-1-2-11(14(15)16)12(7-10)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXAKUVZSFKUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

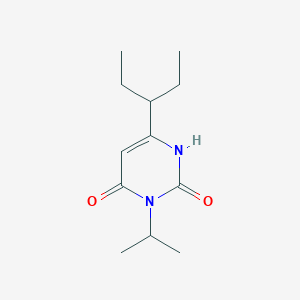

![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484163.png)

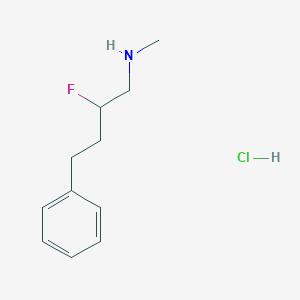

![2-Cyclopropyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1484172.png)